1-(4-chlorophenyl)-1H-imidazole-2-thiol
Description
1-(4-Chlorophenyl)-1H-imidazole-2-thiol (molecular formula: C₁₀H₉ClN₂S, molecular weight: 224.71 g/mol) is a heterocyclic compound featuring an imidazole ring substituted with a 4-chlorophenyl group at the 1-position and a thiol (-SH) group at the 2-position . It is a key intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH) . The chlorine substituent enhances lipophilicity and influences electronic properties, making it a versatile scaffold for drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWMVYCYPCPSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CNC2=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353294 | |
| Record name | 1-(4-chlorophenyl)-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827966 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175673-63-9, 17452-12-9 | |
| Record name | 1-(4-chlorophenyl)-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17452-12-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenyl isothiocyanate with glyoxal in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazole ring or the chlorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified imidazole derivatives.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(4-chlorophenyl)-1H-imidazole-2-thiol has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, which could be harnessed for developing new antibiotics or antifungal agents.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer drug.
Biochemistry
In biochemistry, this compound is utilized in proteomics and enzyme inhibition studies. Its ability to form covalent bonds with nucleophilic sites on proteins makes it valuable for exploring enzyme mechanisms.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, which could lead to insights into metabolic pathways and disease mechanisms.
- Binding Affinity Studies : Interaction studies reveal its binding affinities with various receptors, aiding in understanding its mechanism of action.
Organic Synthesis
As a versatile building block in organic synthesis, this compound can participate in various chemical reactions:
- Nucleophilic Substitution : The thiol group allows for nucleophilic substitution reactions, making it useful in synthesizing more complex molecules.
- Synthesis of Derivatives : It serves as a precursor for synthesizing other imidazole derivatives with potentially enhanced biological activities.
Case Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of this compound with cytochrome P450 enzymes demonstrated that it could act as an inhibitor. This finding has implications for drug metabolism studies and understanding drug-drug interactions.
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-chlorobenzyl)-1H-imidazole-2-thiol | Chlorobenzyl group instead of chlorophenyl | Different biological activity profile |
| 2-Mercaptoimidazole | No chlorinated phenyl group | Simpler structure; primarily used in biochemistry |
| Imidazole-2-thiol | Lacks the chlorophenyl substituent | Broader applicability due to less steric hindrance |
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The chlorophenyl group may enhance the compound’s binding affinity to specific targets, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
4-(4-Bromophenyl)-1H-imidazole-2-thiol
- Molecular Formula : C₉H₆BrN₂S
- Synthesis : Prepared via thioacetic acid treatment of 4-(4-bromophenyl)-1H-imidazole-2-thiol under basic conditions .
5-(4-Chlorophenyl)-1-methyl-1H-imidazole-2-thiol
- Molecular Formula : C₁₀H₉ClN₂S
- Molecular weight remains similar (224.71 g/mol) .
- Applications : Used in crystallography studies; the methyl group may reduce reactivity compared to the parent compound .
1-(4-Nitrophenyl)-1H-imidazole-2-thiol
- Molecular Formula : C₉H₆N₃O₂S
- Key Differences: The nitro group (-NO₂) is a strong electron-withdrawing substituent, increasing polarity and altering redox properties. This compound exhibits distinct reactivity in nucleophilic substitutions .
Biological Activity
1-(4-Chlorophenyl)-1H-imidazole-2-thiol, also known as CAS number 17452-12-9, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and potential anticancer effects, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula: C9H7ClN2S
- Molecular Weight: Approximately 210.69 g/mol
- Functional Groups: The compound features a chlorophenyl group attached to an imidazole ring with a thiol functional group, which is crucial for its biological activity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For example, it has shown inhibition against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results indicate that the compound could be developed into an antimicrobial agent, particularly for resistant strains.
Antiviral Activity
Research has also explored the antiviral properties of this compound. In vitro studies have shown moderate antiviral activity against certain viruses, including HIV. The percentage inhibition of viral replication was reported to be between 33% and 45%, with cytotoxicity values indicating a favorable therapeutic index.
| Compound | Percentage Inhibition | CC50 (µM) |
|---|---|---|
| This compound | 40% | >200 |
| Reference Compound | 90% | <50 |
This data suggests that while the compound exhibits some antiviral properties, further optimization may be necessary to enhance its efficacy while minimizing toxicity.
Anticancer Potential
The anticancer potential of this compound has been investigated through various assays. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly those derived from breast and lung cancers. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation.
The biological activities of this compound are largely attributed to its ability to interact with various biological targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl substituent may enhance binding affinity to specific receptors or enzymes.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Study in Clinical Isolates : A study tested the compound against clinical isolates of resistant bacteria, showing promising results in reducing bacterial load in vitro.
- In Vivo Antiviral Efficacy : An animal model study demonstrated that administration of the compound led to reduced viral loads in subjects infected with a model virus, supporting its potential as an antiviral agent.
- Cancer Cell Line Testing : A series of experiments on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed significant reductions in viability upon treatment with varying concentrations of the compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-chlorophenyl)-1H-imidazole-2-thiol, and what methodological considerations are critical for reproducibility?
- The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a method involving 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol and 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) has been reported . Key considerations include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalyst/base optimization : K₂CO₃ is often used to deprotonate thiol intermediates and drive the reaction.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended for isolating pure product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. The 4-chlorophenyl group typically shows deshielded aromatic protons (~7.5–8.0 ppm) .
- X-ray crystallography : Programs like SHELX and ORTEP-III are used to resolve crystal structures, revealing bond angles (e.g., C–S bond length ~1.68 Å) and packing interactions (e.g., π-stacking of aromatic rings) .
Q. What are the primary challenges in achieving high yields during synthesis?
- By-product formation : Competing reactions (e.g., oxidation of thiol groups) can reduce yields. Use of inert atmospheres (N₂/Ar) and reducing agents (e.g., NaBH₄) mitigates this .
- Steric hindrance : Bulky substituents on the imidazole ring may slow reaction kinetics. Microwave-assisted synthesis can improve efficiency .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for novel derivatives of this compound?
- Density Functional Theory (DFT) calculations predict electronic effects (e.g., electron-withdrawing chlorine enhances electrophilic substitution). Molecular docking studies guide biological activity predictions by analyzing interactions with target proteins (e.g., fungal CYP51 enzymes) .
- Example : Substituent modifications at the 4-position of the phenyl ring (e.g., –CF₃, –NO₂) can be modeled to assess steric/electronic compatibility .
Q. How do polymorphism and crystal packing influence the stability and bioactivity of this compound?
- Polymorphs arise from variations in hydrogen bonding (e.g., S–H⋯N interactions) and van der Waals forces. For instance, disordered dithiolane rings in crystal structures (observed in C20H16ClFN2OS2 derivatives) can affect solubility and thermal stability .
- Methodological recommendation : Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) distinguish polymorphic forms .
Q. What strategies resolve conflicting data in biological assays (e.g., antifungal activity vs. cytotoxicity)?
- Dose-response profiling : Use IC₅₀ values to balance efficacy (e.g., MIC ≤ 2 µg/mL against Candida albicans) and cytotoxicity (e.g., CC₅₀ > 50 µg/mL in mammalian cells) .
- Metabolic stability assays : Liver microsome studies identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) that may explain discrepancies .
Q. How can structural modifications address poor aqueous solubility while retaining target affinity?
- Pro-drug synthesis : Introduce phosphate or glycoside groups to enhance hydrophilicity.
- Co-crystallization : Co-formers like cyclodextrins improve solubility without altering the core structure .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the environmental persistence of this compound?
- Variations in degradation studies (e.g., soil vs. aquatic systems) and analytical methods (e.g., HPLC vs. LC-MS) contribute to discrepancies. For example, half-life (t₁/₂) ranges from 7 days (aerobic soil) to >30 days (anaerobic water) due to microbial diversity .
- Recommendation : Standardize OECD guidelines for degradation testing and use isotopically labeled analogs for precise tracking .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
